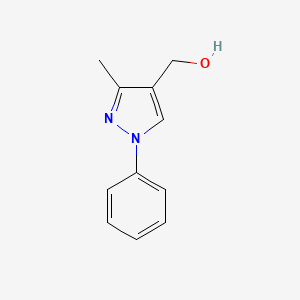![molecular formula C10H9ClN4O4 B13323601 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B13323601.png)
5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H9ClN4O4. It is characterized by the presence of a chloro group, a morpholino group, and a nitro group attached to an oxazolo[4,5-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with morpholine in the presence of a base, followed by cyclization to form the oxazolo[4,5-b]pyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile, and bases like potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and solvents like water or acetic acid.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of 5-amino-2-morpholino-6-nitrooxazolo[4,5-b]pyridine.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-morpholino-6-nitrothiazolo[4,5-b]pyridine
- 5-Chloro-2-morpholino-6-nitroimidazo[4,5-b]pyridine
- 5-Chloro-2-morpholino-6-nitrobenzoxazolo[4,5-b]pyridine
Uniqueness
5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is unique due to its specific combination of functional groups and the oxazolo[4,5-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9ClN4O4 |
|---|---|
Molecular Weight |
284.65 g/mol |
IUPAC Name |
5-chloro-2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C10H9ClN4O4/c11-8-6(15(16)17)5-7-9(12-8)13-10(19-7)14-1-3-18-4-2-14/h5H,1-4H2 |
InChI Key |
BXWLLQKAXPFBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


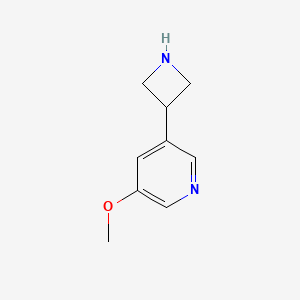
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)
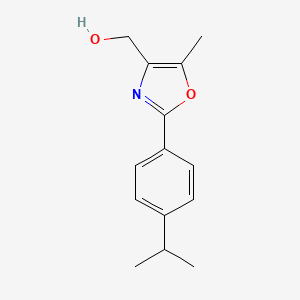
![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
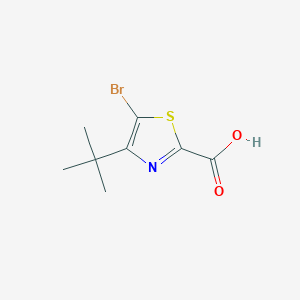

![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)

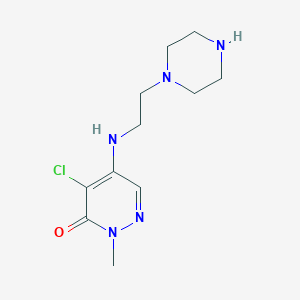
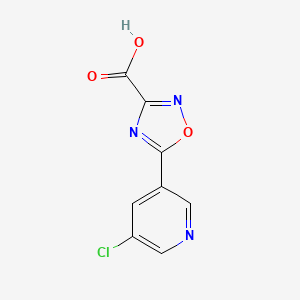
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
